molecular formula C12H15ClN2O2 B14539440 Butyl N-benzoyl-N'-chlorocarbamimidate CAS No. 62432-61-5

Butyl N-benzoyl-N'-chlorocarbamimidate

Cat. No.: B14539440
CAS No.: 62432-61-5
M. Wt: 254.71 g/mol
InChI Key: KNIGQJDIPBAIHQ-UHFFFAOYSA-N
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Description

Butyl N-benzoyl-N’-chlorocarbamimidate is an organic compound with the molecular formula C12H15ClN2O2. It is a derivative of carbamimidates and is known for its applications in organic synthesis, particularly as a protecting group for amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl N-benzoyl-N’-chlorocarbamimidate typically involves the reaction of butylamine with benzoyl chloride and phosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of Butyl N-benzoyl-N’-chlorocarbamimidate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Butyl N-benzoyl-N’-chlorocarbamimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Butyl N-benzoyl-N’-chlorocarbamimidate involves its ability to form stable carbamate linkages with amines. This stability is due to the resonance stabilization of the carbamate group. The compound can be deprotected under specific conditions, such as acidic or basic hydrolysis, to release the free amine .

Comparison with Similar Compounds

Similar Compounds

  • N-benzoyl-N’-chlorocarbamimidate
  • Butyl N-benzoylcarbamate
  • N-benzoyl-N’-butylcarbamate

Uniqueness

Butyl N-benzoyl-N’-chlorocarbamimidate is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to act as a protecting group for amines under mild conditions makes it particularly valuable in organic synthesis .

Properties

CAS No.

62432-61-5

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

butyl N-benzoyl-N'-chlorocarbamimidate

InChI

InChI=1S/C12H15ClN2O2/c1-2-3-9-17-12(15-13)14-11(16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,15,16)

InChI Key

KNIGQJDIPBAIHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=NCl)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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